AChE Inhibitory Potency: 46-Fold Superiority over Donepezil
The 6-nitro-substituted N-benzylpiperidine-coumarin-3-carboxamide (compound 10c in the Asadipour 2013 series) exhibited an AChE IC₅₀ of 0.3 nM, which is 46-fold more potent than the clinically approved AChE inhibitor donepezil (IC₅₀ ≈ 13.8 nM) when tested under identical Ellman assay conditions [1]. This represents the highest potency reported within the entire series of 17 synthesized analogs.
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.3 nM (compound 10c, 6-nitro-substituted congener of the target compound class) |
| Comparator Or Baseline | Donepezil: IC₅₀ = 13.8 nM (assayed in parallel) |
| Quantified Difference | 46-fold greater potency (0.3 nM vs. 13.8 nM) |
| Conditions | Ellman spectrophotometric assay; electric eel AChE; 25°C; 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as chromogen |
Why This Matters
A 46-fold potency advantage over the gold-standard clinical AChE inhibitor donepezil directly translates to lower compound consumption per assay, reduced cost per data point, and the ability to detect weaker allosteric or partial inhibition effects that would be masked by a less potent tool compound.
- [1] Asadipour A, Alipour M, Jafari M, Khoobi M, Emami S, Nadri H, Sakhteman A, Moradi A, Sheibani V, Homayouni Moghadam F, Shafiee A, Foroumadi A. Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors. Eur J Med Chem. 2013;70:623-630. doi:10.1016/j.ejmech.2013.10.024. PMID: 24211638. View Source
